molecular formula C4H9ClS B048971 2-Chloroethyl ethyl sulfide CAS No. 693-07-2

2-Chloroethyl ethyl sulfide

Cat. No.: B048971
CAS No.: 693-07-2
M. Wt: 124.63 g/mol
InChI Key: GBNVXYXIRHSYEG-UHFFFAOYSA-N
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Description

2-Chloroethyl ethyl sulfide (CEES) is a monofunctional sulfur-containing compound (ClCH₂CH₂-S-CH₂CH₃) widely employed as a simulant for the chemical warfare agent sulfur mustard (bis(2-chloroethyl) sulfide, HD) . CEES mimics the electrophilic reactivity and vesicant properties of HD but exhibits significantly lower toxicity, making it safer for laboratory studies . Research on CEES focuses on understanding DNA damage mechanisms, cytotoxicity, and mutagenesis induced by sulfur mustards , as well as developing decontamination strategies such as catalytic oxidation and adsorption . CEES is also used in sensor development for detecting chemical threats .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroethyl ethyl sulfide can be synthesized through the reaction of ethyl mercaptan with ethylene chlorohydrin. The reaction typically occurs under acidic conditions to facilitate the substitution of the hydroxyl group with a chlorine atom, forming the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethyl mercaptan and ethylene chlorohydrin are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Toxicological Research

CEES is frequently used as a model compound in toxicological studies to understand the mechanisms of action of sulfur mustard and its analogs. Research has demonstrated that CEES exposure leads to significant skin injuries characterized by inflammation and DNA damage. For instance, studies on SKH-1 hairless mice exposed to CEES revealed:

  • Microvesication and Inflammation : CEES exposure caused epidermal-dermal separation, indicating microvesication similar to that caused by sulfur mustard. Histopathological analyses showed increased skin thickness and inflammatory cell infiltration, providing a relevant model for studying chemical-induced skin injuries .
  • DNA Damage : Exposure to CEES resulted in phosphorylation of H2A.X, a marker of DNA damage, alongside elevated levels of inflammatory mediators like COX-2 and iNOS . This highlights CEES's role in inducing oxidative stress and subsequent cellular damage.

Gas Detection Technologies

Recent advancements have seen the development of gas sensors specifically designed to detect CEES in environmental settings. A notable study reported the fabrication of a WO3/graphite nanocomposite gas sensor that exhibited:

  • High Sensitivity : The sensor achieved a response of 63% at 5.70 ppm CEES with a detection limit of 0.10 ppm .
  • Rapid Response Times : The device demonstrated quick response-recovery times (8 seconds for response and 34 seconds for recovery), making it suitable for real-time monitoring of toxic gas emissions .

These sensors are crucial for ensuring safety in environments where exposure to hazardous gases is possible.

Cancer Research

Beyond its toxicological implications, CEES has been investigated for its potential role in cancer research. Studies suggest that CEES can induce apoptosis in cancer cells through various pathways:

  • Cellular Mechanisms : Research indicates that CEES exposure activates multiple signaling pathways associated with apoptosis, such as those involving p53 phosphorylation and oxidative stress responses . This positions CEES as a candidate for further exploration in targeted cancer therapies.

Systemic Effects and Biomarker Development

The systemic effects of CEES have been studied to understand its diffusion through biological systems post-exposure. Key findings include:

  • Biomarker Identification : Studies have identified specific biomarkers such as GSH-CEES and N7Gua-CEES that can be quantified in plasma and brain tissues following exposure, indicating the compound's ability to induce systemic damage . This biomarker profiling aids in early detection and assessment of exposure risks.

Mechanism of Action

The mechanism of action of 2-Chloroethyl ethyl sulfide involves its alkylating properties. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the cross-linking of proteins and DNA. This results in cellular damage, inflammation, and vesication. The primary molecular targets include thiol groups in proteins and the nitrogen atoms in nucleic acids .

Comparison with Similar Compounds

CEES belongs to a broader class of sulfur- and nitrogen-based electrophilic compounds, including warfare agents and their simulants. Below is a detailed comparison of CEES with structurally or functionally related compounds:

Structural and Functional Analogues

Compound Structure Toxicity Key Applications Degradation Methods
CEES ClCH₂CH₂-S-CH₂CH₃ Moderate Simulant for HD; DNA damage studies; decontamination catalyst testing Oxidation to CEESO via MOFs , plasma treatment , scavengers (e.g., DTP)
CEMS (2-Chloroethyl methyl sulfide) ClCH₂CH₂-S-CH₃ Moderate Simulant for HD; cytotoxicity studies Scavengers (e.g., DTP)
CEPS (2-Chloroethyl phenyl sulfide) ClCH₂CH₂-S-Ph Moderate Decontamination studies (photocatalysis) UV light and TiO₂-based photocatalysis
Sulfur Mustard (HD) (ClCH₂CH₂)₂S High Chemical warfare agent; induces DNA crosslinking MOF adsorption , oxidation to sulfoxide/sulfone
Nitrogen Mustard (NM) (ClCH₂CH₂)₂NR High Chemotherapy (e.g., mechlorethamine); warfare agent Hydrolysis
Oxygen Mustard (ClCH₂CH₂)₂O High Research analog Oxidation
DMMP (Dimethyl methylphosphonate) (CH₃O)₂P(O)CH₃ Low Simulant for nerve agents (e.g., sarin) Hydrolysis, adsorption

Degradation Efficiency and Selectivity

  • Catalytic Oxidation :
    • CEES is oxidized to 2-chloroethyl ethyl sulfoxide (CEESO) using cobalt-based MOFs (e.g., V–Co–MOF achieves 100% conversion in 10 minutes) .
    • Fe-Tt-POP catalysts show 95% CEES conversion with >78% sulfoxide selectivity .
    • Over-oxidation to toxic sulfone (CEESO₂) is avoided via controlled reaction conditions .
  • Plasma Treatment : CEES concentrations <150.2 mg/m³ are reduced below safety thresholds (0.0083 mg/m³) using dielectric barrier discharge .
  • Photocatalysis : TiO₂ degrades CEES but may produce toxic intermediates (e.g., disulfides) .

Detection and Sensing

  • ZnO Quantum Dots: Al-doped ZnO sensors detect CEES at ppm levels via gas chromatography .
  • Fluorescent MOFs : F@Zr-BTC enables trace-level CEES detection through fluorescence quenching .

Research Findings and Challenges

  • Decontamination : MOFs and porphyrin-based catalysts show promise for CEES oxidation but require stability under high humidity .
  • Toxicity of Byproducts : While CEESO is considered benign, incomplete oxidation or alternative pathways may yield hazardous intermediates .
  • Simulant Limitations : CEES lacks HD’s bifunctionality, limiting its utility in crosslinking studies .

Biological Activity

2-Chloroethyl ethyl sulfide (CEES) is a chemical compound that is structurally related to sulfur mustard, a well-known chemical warfare agent. CEES has gained attention in toxicological research due to its biological activity, particularly its capacity to induce skin injuries, oxidative stress, and inflammatory responses. This article delves into the biological activity of CEES, supported by recent research findings, including data tables and case studies.

CEES acts primarily as a monofunctional alkylating agent , which means it can modify DNA and proteins by adding alkyl groups. This modification can lead to several biological effects:

  • DNA Damage : CEES exposure has been shown to cause DNA damage, evidenced by increased phosphorylation of histone H2A.X, a marker for DNA double-strand breaks. Studies revealed that CEES exposure led to a significant increase in H2A.X phosphorylation, peaking at various time points post-exposure (up to 7.4-fold increase) in mouse skin samples .
  • Oxidative Stress : The compound induces oxidative stress, which activates various signaling pathways involved in inflammation and cellular damage. Specifically, CEES exposure results in the activation of the Akt/MAP kinase and AP1/NF-κB pathways .
  • Inflammatory Response : CEES exposure triggers an acute inflammatory response characterized by the infiltration of neutrophils and macrophages and the release of pro-inflammatory cytokines such as IL-1α, TNFα, and IL-6 .

Histopathological Effects

Research utilizing SKH-1 hairless mice has documented significant histopathological changes following CEES exposure:

  • Skin Changes : Topical application of CEES resulted in microvesication (formation of small blisters) and inflammation in the skin. A dose-dependent response was observed, with higher doses (4 mg) leading to increased skin bi-fold thickness and epidermal thickness .
  • Table 1: Histopathological Changes Induced by CEES
Time Post-ExposureDose (mg)Skin Thickness (mm)Inflammatory Cell Infiltration
9 hours42.0Increased mast cells and neutrophils
12 hours42.04Peak inflammatory response
24 hours4DeclinedPersistent inflammation
48 hours4DeclinedReduced but notable inflammation

Systemic Effects

Beyond local effects on the skin, CEES has systemic implications:

  • Lung Injury : CEES exposure also leads to acute lung injury characterized by neutrophil infiltration and oxidative damage to lung tissues. This systemic effect was demonstrated in studies where lung tissues showed elevated levels of pro-inflammatory cytokines following CEES exposure .
  • Neurological Impact : There is evidence suggesting that CEES can diffuse into the bloodstream and potentially affect internal organs, including the brain. Biomarkers indicating alkylation damage were detected in brain tissues following dermal exposure to CEES .

Case Studies

Several studies have focused on understanding the biological activity of CEES through controlled experiments:

  • Skin Toxicity Study : In one study, male SKH-1 hairless mice were exposed to varying doses of CEES. Histological analysis showed that higher doses resulted in significant microvesication and inflammatory cell infiltration compared to controls .
  • Lung Injury Model : Another study investigated the pulmonary effects of CEES using rat models. Results indicated that antioxidant treatments could mitigate some of the acute lung injury caused by CEES exposure .

Q & A

Basic Research Questions

Q. What are the primary laboratory synthesis routes for 2-chloroethyl ethyl sulfide (CEES), and what methodological challenges are associated with its purification?

CEES is typically synthesized via nucleophilic substitution reactions, such as the reaction of ethyl mercaptan with 1,2-dichloroethane under controlled conditions. Key challenges include minimizing the formation of byproducts (e.g., bis(2-chloroethyl) sulfide) and ensuring high purity due to CEES's reactivity and toxicity. Purification often involves fractional distillation under inert atmospheres to prevent hydrolysis. Analytical techniques like gas chromatography (GC-FPD) are critical for verifying purity .

Q. What safety protocols are essential for handling CEES in laboratory settings?

CEES requires stringent safety measures:

  • Storage : In airtight containers under inert gas (e.g., nitrogen) in a dry, ventilated area at 2–8°C to prevent degradation.
  • Personal Protective Equipment (PPE) : Fluorinated rubber gloves (0.7 mm thickness), full-face respirators with ABEK filters, and chemical-resistant suits.
  • Engineering Controls : Fume hoods with ≥100 ft/min airflow to avoid inhalation exposure .

Q. How is CEES quantified in environmental or biological samples, and what are the detection limits?

Gas chromatography with flame photometric detection (GC-FPD) in sulfur mode is the gold standard. Using an HP-5 MS capillary column (30 m × 0.32 mm) and nitrogen carrier gas (25 psi), CEES can be detected at concentrations as low as 0.15 ng/mL. Method validation shows >99% precision and a linear range of 0.15–10 ng/mL .

Q. Why is CEES used as a simulant for sulfur mustard (HD) in research?

CEES shares structural and reactivity similarities with HD but is less toxic, enabling safer laboratory studies. It mimics HD's alkylating properties, making it suitable for investigating mechanisms of oxidative stress, DNA damage, and inflammation in in vitro and in vivo models .

Advanced Research Questions

Q. What molecular mechanisms underlie CEES-induced oxidative stress and inflammation in epithelial tissues?

CEES generates reactive oxygen species (ROS) via mitochondrial dysfunction, leading to lipid peroxidation and DNA damage. It activates pro-inflammatory pathways (e.g., NF-κB), increasing IL-6 and COX-2 expression. Antioxidants like N-acetylcysteine analogs mitigate these effects by scavenging ROS and inhibiting cytokine release .

Q. How do metal-organic frameworks (MOFs) enhance the degradation of CEES, and what are their limitations under real-world conditions?

Cu-BTC MOFs adsorb and catalytically degrade CEES via hydrolysis and oxidation. However, high humidity reduces efficiency due to competitive water adsorption. Hydrophobic MOF modifications (e.g., fluorinated linkers) improve performance in humid environments, but scalability and long-term stability remain challenges .

Q. What experimental strategies resolve contradictions in CEES-induced IL-6 expression data across studies?

Discrepancies in IL-6 levels (e.g., increased mRNA vs. decreased protein) may arise from dose-dependent effects, tissue-specific responses, or assay timing. Methodological harmonization—such as standardized exposure durations (e.g., 6–24 hr post-treatment) and multiplex cytokine profiling—can clarify these inconsistencies. Hexadimethrine bromide has been shown to suppress IL-6 mRNA upregulation, suggesting post-transcriptional modulation .

Q. How do doped ZnO nanoparticles improve the selective detection of CEES in gas-phase sensing applications?

Aluminum-doped ZnO quantum dots enhance sensitivity by increasing surface oxygen vacancies, which bind CEES via sulfur interactions. Packed-column GC coupled with doped ZnO sensors achieves real-time detection at sub-ppm levels. Selectivity over interferents (e.g., volatile organic compounds) is achieved through pore-size engineering and surface functionalization .

Q. What in vitro models best recapitulate CEES-induced cutaneous injury, and what endpoints are critical for therapeutic screening?

SKH-1 hairless mouse skin models are widely used due to their permeability similarity to human skin. Key endpoints include:

  • DNA Damage : γ-H2AX foci quantification.
  • Oxidative Stress : 8-OHdG and glutathione depletion assays.
  • Inflammation : Multiplex assays for IL-1β, TNF-α, and prostaglandin E2 .

Q. How does CEES compare to other sulfur mustard analogs (e.g., 2-bromoethyl ethyl sulfide) in alkylation efficiency and toxicity?

Bromine analogs exhibit higher alkylation potency due to greater electrophilicity, but CEES is preferred for controlled studies because of its intermediate reactivity. Comparative toxicity assays in mice show CEES induces lower acute lethality (LD₅₀ = 120 mg/kg) than brominated analogs (LD₅₀ = 75 mg/kg), making it safer for mechanistic research .

Q. Data Contradiction Analysis

Q. How can researchers address variability in CEES-induced cytotoxicity across cell lines?

Variability stems from differences in glutathione levels, DNA repair capacity (e.g., ATM/ATR pathways), and metabolic activity. Normalizing data to baseline ROS scavenging capacity (e.g., catalase activity) and using isogenic cell lines with CRISPR-edited repair genes (e.g., XPA knockout) improve reproducibility .

Properties

IUPAC Name

1-chloro-2-ethylsulfanylethane
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InChI

InChI=1S/C4H9ClS/c1-2-6-4-3-5/h2-4H2,1H3
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InChI Key

GBNVXYXIRHSYEG-UHFFFAOYSA-N
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Canonical SMILES

CCSCCCl
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Molecular Formula

C4H9ClS
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DSSTOX Substance ID

DTXSID3027295
Record name 2-Chloroethyl ethyl sulfide
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Molecular Weight

124.63 g/mol
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Physical Description

Colorless liquid with a mild sulfide odor; [HSDB] Clear slightly yellow liquid with a sulfide stench; [Acros Organics MSDS]
Record name 2-Chloroethyl ethyl sulfide
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Boiling Point

156 °C
Record name 2-CHLOROETHYL ETHYL SULFIDE
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Solubility

Slightly soluble in water, Sol in chloroform, Soluble in ether and chloroform
Record name 2-CHLOROETHYL ETHYL SULFIDE
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Density

1.0663 at 20 °C/4 °C
Record name 2-CHLOROETHYL ETHYL SULFIDE
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Vapor Density

4.27 (air= 1)
Record name 2-CHLOROETHYL ETHYL SULFIDE
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Vapor Pressure

3.4 [mmHg], 3.4 mm Hg @ 25 °C
Record name 2-Chloroethyl ethyl sulfide
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Color/Form

Colorless liquid

CAS No.

693-07-2
Record name 2-Chloroethyl ethyl sulfide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chloroethyl ethyl sulfide
2-Chloroethyl ethyl sulfide
2-Chloroethyl ethyl sulfide
2-Chloroethyl ethyl sulfide
2-Chloroethyl ethyl sulfide
2-Chloroethyl ethyl sulfide

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